molecular formula C24H32N2O B14494654 4-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol CAS No. 63384-27-0

4-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol

Cat. No.: B14494654
CAS No.: 63384-27-0
M. Wt: 364.5 g/mol
InChI Key: KTTKNWVMAWKNFO-UHFFFAOYSA-N
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Description

4-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a cyclohexylpiperazine moiety attached to a phenylethylphenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones under oxidative conditions.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and amines.

    Substitution: Various substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of 4-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol is unique due to its specific combination of a cyclohexylpiperazine moiety and a phenylethylphenol structure, which imparts distinct chemical and biological properties

Properties

CAS No.

63384-27-0

Molecular Formula

C24H32N2O

Molecular Weight

364.5 g/mol

IUPAC Name

4-[2-(4-cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol

InChI

InChI=1S/C24H32N2O/c27-23-13-11-20(12-14-23)19-24(21-7-3-1-4-8-21)26-17-15-25(16-18-26)22-9-5-2-6-10-22/h1,3-4,7-8,11-14,22,24,27H,2,5-6,9-10,15-19H2

InChI Key

KTTKNWVMAWKNFO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(CC3=CC=C(C=C3)O)C4=CC=CC=C4

Origin of Product

United States

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